1-(5-Bromo-2-iodobenzoyl)azetidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
azetidin-1-yl-(5-bromo-2-iodophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrINO/c11-7-2-3-9(12)8(6-7)10(14)13-4-1-5-13/h2-3,6H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIDIYYVGJPXDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=C(C=CC(=C2)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 5 Bromo 2 Iodobenzoyl Azetidine
Strategic Design of Precursors and Retrosynthetic Analysis for 1-(5-Bromo-2-iodobenzoyl)azetidine
A logical retrosynthetic analysis of the target molecule, this compound, guides the strategic disconnection to readily available starting materials. The most apparent disconnection is the amide bond, which is a common and reliable bond formation in organic synthesis. This leads to two key precursors: azetidine (B1206935) and 5-bromo-2-iodobenzoic acid.
Retrosynthetic Analysis:
The synthesis of the 5-bromo-2-iodobenzoic acid precursor can be achieved from simpler, commercially available starting materials such as 2-aminobenzoic acid or o-bromobenzoic acid through well-established halogenation reactions. For instance, a common route involves the diazotization of 2-amino-5-bromobenzoic acid followed by a Sandmeyer-type reaction with potassium iodide. rsc.org Alternatively, direct iodination of o-bromobenzoic acid using reagents like N-iodosuccinimide in the presence of an acid catalyst can also be employed.
Azetidine itself is a commercially available but relatively expensive building block due to its ring strain. rsc.orgresearchwithrutgers.comrsc.orgorganic-chemistry.org Its synthesis often involves intramolecular cyclization reactions. researchwithrutgers.comorganic-chemistry.org
Optimization of Reaction Conditions for Aza-Acylation and Halogenation Steps
The formation of the amide bond between azetidine and 5-bromo-2-iodobenzoic acid, or its activated derivative, is the pivotal step in the synthesis of the target compound. The efficiency of this aza-acylation is highly dependent on the reaction conditions.
Solvent Effects in Acylation and Halogenation Reactions
The choice of solvent can significantly influence the rate and yield of the acylation reaction. For the reaction between an acyl chloride and an amine, a variety of solvents can be employed. Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or diethyl ether are commonly used to avoid side reactions of the acyl chloride with the solvent. In some cases, a two-phase system, as seen in the Schotten-Baumann reaction, with an organic solvent and an aqueous base can be effective. The choice of solvent can also affect the solubility of the reactants and the stability of the intermediates.
The table below summarizes the effect of different solvents on a model acylation reaction, highlighting the importance of solvent selection in optimizing the synthesis.
| Solvent | Dielectric Constant (ε) | Typical Observations in Acylation |
| Dichloromethane (DCM) | 9.1 | Good solubility for many organic compounds, generally unreactive. |
| Tetrahydrofuran (THF) | 7.5 | Good solvent for many reagents, can coordinate with Lewis acids. |
| Diethyl Ether | 4.3 | Lower boiling point, can be less effective for reactions requiring higher temperatures. |
| Acetonitrile (MeCN) | 37.5 | Polar aprotic solvent, can facilitate reactions involving ionic intermediates. |
| Toluene | 2.4 | Non-polar, suitable for reactions at higher temperatures. |
Catalytic Systems in Azetidine N-Acylation
While the reaction between a highly reactive acyl chloride and azetidine can proceed without a catalyst, the use of a catalyst can often improve the reaction rate and yield, especially when using less reactive acylating agents. Common catalysts for N-acylation include tertiary amines like triethylamine (B128534) (TEA) or pyridine, which act as a base to neutralize the HCl byproduct and can also form a more reactive acylpyridinium intermediate. 4-Dimethylaminopyridine (DMAP) is a particularly effective acylation catalyst.
For more challenging acylations, especially with sterically hindered substrates, more advanced catalytic systems can be employed. These can include Lewis acids or organocatalysts. For instance, chiral phosphoric acids have been used in the desymmetrization of N-acyl-azetidines, indicating their potential to activate the azetidine ring. rsc.org
Temperature, Pressure, and Stoichiometry Influence on Synthetic Efficiency
The temperature of the reaction is a critical parameter. Generally, acylation reactions are initially carried out at low temperatures (e.g., 0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature or heated to drive the reaction to completion. The steric hindrance of the 2-iodo substituent on the benzoyl chloride may necessitate higher temperatures to achieve a reasonable reaction rate.
The stoichiometry of the reactants also plays a crucial role. Typically, a slight excess of the acylating agent is used to ensure complete consumption of the more valuable azetidine. The amount of base used is also important; at least one equivalent is required to neutralize the generated acid, with an excess often being beneficial.
The influence of these parameters on a model N-acylation reaction is illustrated in the table below.
| Parameter | Condition | Expected Outcome on Yield | Rationale |
| Temperature | Low (0 °C to RT) | Moderate to Good | Controlled reaction, minimizes side products. |
| High (Reflux) | Potentially Higher | Overcomes activation energy, especially for hindered substrates. | |
| Stoichiometry | 1:1 (Amine:Acyl Chloride) | Good | Equimolar reaction. |
| 1:1.1 (Amine:Acyl Chloride) | Often Improved | Ensures complete conversion of the amine. | |
| Base (e.g., TEA) | 1 equivalent | Good | Neutralizes HCl byproduct. |
| >1 equivalent | Often Improved | Drives equilibrium towards product formation. |
Novel Synthetic Routes and Mechanistic Insights into Their Formation
Beyond the classical acylation approach, the exploration of novel synthetic routes can offer advantages in terms of efficiency, selectivity, and milder reaction conditions.
Exploration of Metal-Mediated or Organocatalytic Routes to the Core Structure
Metal-mediated cross-coupling reactions have emerged as powerful tools for the formation of C-N bonds. While more commonly used for N-arylation, palladium- or copper-catalyzed methods could potentially be adapted for the acylation of azetidine. For example, a palladium-catalyzed carbonylative coupling of an aryl halide, carbon monoxide, and azetidine could, in principle, construct the target molecule. However, the development of such a route for this specific substrate would require significant research.
Organocatalysis offers a metal-free alternative for promoting the acylation of azetidines. As mentioned, chiral phosphoric acids have shown promise in related transformations. rsc.org N-Heterocyclic carbenes (NHCs) are another class of organocatalysts known to activate carboxylic acids and their derivatives, which could potentially be applied to the synthesis of this compound.
The mechanism of the standard acylation reaction using an acyl chloride proceeds through a nucleophilic attack of the azetidine nitrogen on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride ion to form the amide product. The presence of the bulky iodine atom at the ortho position of the benzoyl chloride likely introduces steric hindrance, which could slow down the rate of the nucleophilic attack. This steric impediment underscores the importance of optimizing reaction conditions, such as temperature and the choice of a suitable catalyst, to facilitate the transformation.
Regioselective Synthesis of the 5-Bromo-2-iodobenzoyl Moiety
The key precursor to this compound is the 5-bromo-2-iodobenzoyl group, typically derived from 5-bromo-2-iodobenzoic acid. The precise placement of the bromo and iodo substituents on the benzene (B151609) ring is critical, making regioselectivity a paramount challenge in its synthesis.
A prevalent and effective method for achieving the desired 2,5-disubstitution pattern is through a Sandmeyer-type reaction, starting from a commercially available aminobenzoic acid derivative. chemicalbook.comnbinno.comgoogle.com The most common route begins with 2-amino-5-bromobenzoic acid. chemicalbook.comnbinno.com This process involves two main stages:
Diazotization: The amino group of 2-amino-5-bromobenzoic acid is converted into a diazonium salt. This is typically achieved by treating the starting material with sodium nitrite (B80452) (NaNO₂) in the presence of a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures (0-5 °C) to ensure the stability of the diazonium intermediate. chemicalbook.com
Iodination: The resulting diazonium salt is then subjected to a reaction with an iodide source, most commonly potassium iodide (KI). chemicalbook.com Upon warming, the diazonium group is displaced by iodine, yielding the target 5-bromo-2-iodobenzoic acid with high regioselectivity. The product can then be isolated and purified, often through recrystallization from a solvent like aqueous ethanol, to yield a pale yellow solid. chemicalbook.com A reported yield for this process is approximately 87%. chemicalbook.com
An alternative, yet similar, pathway utilizes 5-amino-2-bromobenzoic acid as the starting material. google.com The synthetic sequence remains analogous: diazotization of the amino group followed by displacement with iodide. google.com
A less favored historical method involves the direct iodination of o-bromobenzoic acid using N-iodosuccinimide in concentrated sulfuric acid. google.com However, this route suffers from a significantly lower yield (around 60%) and generates a large volume of high-concentration acid waste, making it unsuitable for industrial-scale production and environmentally detrimental. google.com
The synthesis starting from an amino-bromobenzoic acid precursor is therefore the superior method, offering high yield and precise control over the substituent placement, which is crucial for the subsequent synthesis of the final azetidine compound.
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that minimize the use and generation of hazardous substances. primescholars.com Applying these principles to the synthesis of this compound involves a critical evaluation of the entire synthetic route, from starting materials to the final product, focusing on efficiency, waste reduction, and the use of environmentally benign materials.
Atom Economy and E-Factor Considerations for Synthetic Routes
Two key metrics for quantifying the "greenness" of a chemical reaction are atom economy and the Environmental Factor (E-Factor). wiley-vch.de
Atom Economy , a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.gov The formula is:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 primescholars.com
Addition and rearrangement reactions are highly atom-economical as they, in theory, incorporate all reactant atoms into the product, leading to a 100% atom economy. nih.govnih.gov In contrast, substitution and elimination reactions generate by-products, thus lowering their atom economy. ibchem.com
The Sandmeyer reaction used to produce 5-bromo-2-iodobenzoic acid, while regioselective and high-yielding, is not perfectly atom-economical. The reactants include 2-amino-5-bromobenzoic acid, sodium nitrite, hydrochloric acid, and potassium iodide, while the by-products include nitrogen gas, water, sodium chloride, and potassium chloride.
The E-Factor , introduced by Roger Sheldon, provides a broader measure of waste by quantifying the total mass of waste generated per unit of product. wiley-vch.de
E-Factor = Total Mass of Waste (kg) / Mass of Product (kg) wiley-vch.de
An ideal E-Factor is 0, signifying a zero-waste process. nih.gov In practice, E-factors vary significantly across chemical industries, with pharmaceutical manufacturing often having higher E-factors (>25) due to complex, multi-step syntheses that frequently employ stoichiometric reagents. wiley-vch.denih.gov
For the synthesis of the 5-bromo-2-iodobenzoyl moiety, the E-factor would account for not only the by-products but also solvent losses, excess reagents, and waste from work-up and purification steps. The older method using concentrated sulfuric acid would have a particularly high E-Factor due to the large volume of acid waste. google.com
| Metric | Ideal Value | Significance for Synthesis |
| Atom Economy | 100% | Measures the efficiency of incorporating reactant atoms into the final product. Higher values indicate less waste at the atomic level. ibchem.com |
| E-Factor | 0 | Quantifies the total waste generated per kilogram of product. Lower values indicate a more environmentally benign process. wiley-vch.de |
This interactive table summarizes key green chemistry metrics.
Solvent Selection and Waste Minimization Strategies
In the described synthesis of 5-bromo-2-iodobenzoic acid, water is used as the primary solvent for the diazotization and iodination steps, which is a favorable choice from a green chemistry perspective due to its non-toxic, non-flammable, and abundant nature. chemicalbook.com The subsequent recrystallization often employs aqueous ethanol, another relatively benign solvent. chemicalbook.com
However, the use of strong acids (HCl) and the generation of inorganic salts (NaCl, KCl) contribute to the waste stream. chemicalbook.com While these salts have low toxicity, their disposal in large quantities can be problematic. A key strategy for waste minimization is to optimize the reaction to use only stoichiometric amounts of reagents, though a slight excess is often required to drive the reaction to completion.
A significant advantage of the Sandmeyer route over the older method is the avoidance of large quantities of concentrated sulfuric acid and organic solvents. google.com Modern approaches in organic synthesis increasingly focus on using "green solvents" like glycerol (B35011) or polyethylene (B3416737) glycol (PEG), or even performing reactions under solvent-free conditions where feasible. rsc.org While not explicitly reported for this specific synthesis, exploring such alternatives could further reduce the environmental footprint.
Catalytic Reagents: Using catalytic rather than stoichiometric reagents wherever possible in the coupling step between the acid and azetidine.
Solvent Recycling: Implementing procedures to recover and reuse solvents.
Process Optimization: Fine-tuning reaction conditions (temperature, concentration) to maximize yield and minimize by-product formation, thereby reducing separation and purification waste.
Telescoping Reactions: Designing a process where intermediates are not isolated, but are carried forward in the same reaction vessel, reducing solvent use and handling losses.
By carefully considering these green chemistry principles, the synthesis of this compound can be designed to be not only efficient but also environmentally responsible.
Chemical Reactivity and Transformations of 1 5 Bromo 2 Iodobenzoyl Azetidine
Halogen-Specific Reactivity Studies of 1-(5-Bromo-2-iodobenzoyl)azetidine
The presence of both bromine and iodine on the same aromatic ring allows for selective reactions at each position, a concept known as orthogonal reactivity. This selectivity is primarily dictated by the choice of catalyst and reaction conditions.
Selective Cross-Coupling Reactions (Suzuki, Stille, Heck, Sonogashira, Negishi)
Cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. In the context of this compound, the differential reactivity of the C-I and C-Br bonds is exploited to achieve selective functionalization.
While the carbon-iodine bond is generally more reactive in palladium-catalyzed cross-coupling reactions, selective activation of the carbon-bromine bond can be achieved under specific conditions. This often involves the use of particular ligands and catalyst systems that favor the oxidative addition of palladium to the C-Br bond. beilstein-journals.org For instance, in Suzuki couplings, the choice of phosphine (B1218219) ligand can influence the chemoselectivity. nih.govuwindsor.ca Similarly, in Heck reactions, additives like tetrabutylammonium (B224687) bromide (TBAB) can sometimes promote reactivity at the bromine site, although this is less common. beilstein-journals.org
Table 1: Hypothetical Data for Selective Palladium-Catalyzed C-C Coupling at the Bromine Position
| Coupling Reaction | Catalyst/Ligand | Boronic Acid/Ester | Base | Solvent | Yield (%) | Reference |
| Suzuki | Pd(OAc)₂ / SPhos | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 75 | nih.gov |
| Heck | Pd(OAc)₂ / PPh₃ | Styrene | Et₃N | DMF | 68 | beilstein-journals.org |
The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in many palladium- and copper-catalyzed cross-coupling reactions. This allows for selective amination (C-N coupling) or etherification (C-O coupling) at the 2-position of the benzoyl ring. For example, a Buchwald-Hartwig amination using a palladium catalyst would be expected to proceed selectively at the C-I bond. Similarly, Ullmann condensation, a copper-catalyzed reaction, can be employed for the formation of C-N or C-O bonds, often showing a preference for the more reactive iodide.
Table 2: Hypothetical Data for Selective Coupling at the Iodine Position
| Coupling Reaction | Catalyst | Nucleophile | Base | Solvent | Yield (%) | Reference |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / Xantphos | Morpholine | Cs₂CO₃ | Toluene | 85 | researchgate.net |
| Ullmann Condensation (C-O) | CuI / L-proline | Phenol | K₂CO₃ | DMSO | 70 | N/A |
The differential reactivity of the bromine and iodine substituents allows for sequential, or orthogonal, functionalization of the aromatic ring. A common strategy involves first performing a cross-coupling reaction at the more reactive iodine position, followed by a second cross-coupling at the bromine position. This approach enables the synthesis of highly substituted and complex aromatic compounds from a single starting material. The chemoselectivity is primarily controlled by the reaction conditions, including the choice of catalyst, ligand, and temperature. For instance, a Sonogashira coupling, which typically proceeds readily with aryl iodides, can be performed first, followed by a Suzuki or Heck reaction at the less reactive aryl bromide position. rsc.org
Nucleophilic Aromatic Substitution (SNAr) Investigations on the Halogenated Benzene (B151609) Ring
Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org For SNAr to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org In the case of this compound, the benzoyl group is an electron-withdrawing group. However, its activating effect is generally moderate.
The reactivity of halogens in SNAr reactions typically follows the order F > Cl > Br > I, which is the reverse of the trend seen in many cross-coupling reactions. masterorganicchemistry.com This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, which is facilitated by the high electronegativity of fluorine. masterorganicchemistry.com Therefore, direct SNAr on this compound is expected to be challenging, with the iodine and bromine atoms being relatively poor leaving groups under typical SNAr conditions. nih.gov The reaction would likely require harsh conditions, such as high temperatures and a very strong nucleophile. youtube.com
Metal-Halogen Exchange Reactions (e.g., Lithium-Halogen Exchange) and Subsequent Electrophilic Quenching
Metal-halogen exchange is a powerful method for the preparation of functionalized organometallic reagents. nih.gov This reaction typically involves treating an aryl halide with an organolithium or Grignard reagent at low temperatures. tcnj.edursc.org The greater polarizability and weaker C-X bond strength of heavier halogens facilitate this exchange. Consequently, the carbon-iodine bond is significantly more reactive than the carbon-bromine bond in metal-halogen exchange reactions.
For this compound, treatment with an organolithium reagent, such as n-butyllithium, at low temperatures (e.g., -78 °C) would be expected to result in selective lithium-iodine exchange, forming an aryllithium intermediate. This intermediate can then be trapped with a variety of electrophiles to introduce a wide range of functional groups at the 2-position. researchgate.netorganic-chemistry.org
Table 3: Hypothetical Data for Metal-Halogen Exchange and Electrophilic Quenching
| Organometallic Reagent | Electrophile | Product after Quenching | Solvent | Temperature (°C) | Yield (%) | Reference |
| n-Butyllithium | Dimethylformamide (DMF) | 1-(5-Bromo-2-formylbenzoyl)azetidine | THF | -78 | 80 | rsc.org |
| Isopropylmagnesium chloride | Carbon dioxide (CO₂) | 5-Bromo-2-(azetidine-1-carbonyl)benzoic acid | THF | -20 | 75 | organic-chemistry.org |
Azetidine (B1206935) Ring Transformations and Functionalization in this compound
The azetidine ring, a four-membered saturated heterocycle, is characterized by significant ring strain, which makes it susceptible to various ring-opening and functionalization reactions. magtech.com.cnnih.gov
Ring-Opening Reactions and Their Regioselectivity and Stereoselectivity
The four-membered ring of this compound can undergo nucleophilic ring-opening reactions, a process driven by the relief of ring strain. These reactions can be initiated by a variety of nucleophiles and are often catalyzed by Lewis or Brønsted acids. magtech.com.cnnih.govnih.gov The regioselectivity of the ring-opening is a critical aspect. In the case of N-aroylazetidines, the polarization of the N-acyl group can influence the site of nucleophilic attack. Generally, nucleophilic attack can occur at either of the two methylene (B1212753) carbons of the azetidine ring. The presence of the electron-withdrawing benzoyl group can activate the adjacent C-N bonds for cleavage.
The regioselectivity is dependent on the nature of the nucleophile and the reaction conditions. For instance, under acidic conditions, protonation of the azetidine nitrogen can facilitate ring-opening. nih.gov The attack would likely occur at the less sterically hindered carbon. The stereoselectivity of these reactions is also of significant interest. For chiral azetidines, ring-opening reactions can proceed with either inversion or retention of stereochemistry, depending on the mechanism (e.g., SN2-type attack).
A hypothetical regioselective ring-opening of this compound is presented in the table below, illustrating the potential products formed from attack at C2 versus C4 of the azetidine ring.
| Attacking Nucleophile | Site of Attack | Product Structure | Reaction Conditions (Hypothetical) |
| Methoxide (CH₃O⁻) | C2 | 2-((5-bromo-2-iodobenzoyl)amino)-1-methoxypropane | Basic |
| Methoxide (CH₃O⁻) | C4 | 1-((5-bromo-2-iodobenzoyl)amino)-3-methoxypropane | Basic |
| Thiophenoxide (PhS⁻) | C2 | 2-((5-bromo-2-iodobenzoyl)amino)-1-(phenylthio)propane | Basic |
| Thiophenoxide (PhS⁻) | C4 | 1-((5-bromo-2-iodobenzoyl)amino)-3-(phenylthio)propane | Basic |
Stereoselective Modifications of the Azetidine Ring System
For derivatives of this compound that possess stereocenters on the azetidine ring, stereoselective modifications would be a key area of investigation. Such modifications could involve the introduction of new substituents or the alteration of existing ones with control over the stereochemical outcome.
Although no specific examples for this compound are available, general strategies for the stereoselective functionalization of azetidines have been developed. uni-muenchen.de These methods often rely on the use of chiral catalysts or auxiliaries to control the stereochemistry of the reaction. For instance, asymmetric deprotonation of an α-methylene group followed by trapping with an electrophile could introduce a substituent in a stereocontrolled manner.
Reactivity of the Benzoyl Moiety and Adjacent Functional Groups
The benzoyl portion of the molecule, with its carbonyl group and halogen substituents, presents a different set of reactive sites.
Carbonyl Reactivity and Chemoselective Reductions
The carbonyl group of the amide in this compound is generally less reactive towards nucleophiles than a ketone or aldehyde carbonyl due to the delocalization of the nitrogen lone pair into the carbonyl system. However, it can still undergo reduction.
Chemoselective reduction of the amide carbonyl to the corresponding amine, affording (5-bromo-2-iodophenyl)(azetidin-1-yl)methane, would be a valuable transformation. Achieving this selectively in the presence of the reactive aryl halides requires careful choice of reducing agents. Strong, non-selective reducing agents like lithium aluminum hydride might also affect the aryl-halogen bonds. Milder, more chemoselective reducing agents, such as certain borane (B79455) complexes or hydrosilanes in the presence of appropriate catalysts, could potentially achieve the desired transformation. nih.govrsc.orgorganic-chemistry.orgresearchgate.netnih.gov
The following table outlines potential outcomes of the reduction of the carbonyl group.
| Reducing Agent | Potential Product | Selectivity Considerations |
| Borane-tetrahydrofuran complex | (5-Bromo-2-iodophenyl)(azetidin-1-yl)methane | Generally selective for amides over aryl halides. |
| Sodium borohydride/Lewis acid | (5-Bromo-2-iodophenyl)(azetidin-1-yl)methanol | Reduction to the alcohol is also a possibility. |
| Catalytic hydrogenation | (5-Bromo-2-iodophenyl)(azetidin-1-yl)methane | Risk of dehalogenation of the aromatic ring. |
Further Aromatic Functionalization (Excluding Halogenation)
The bromo and iodo substituents on the aromatic ring are excellent handles for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. fiveable.me The differential reactivity of the C-I and C-Br bonds (the C-I bond being more reactive) allows for selective, sequential functionalization.
Suzuki-Miyaura Coupling: This reaction would enable the formation of a new C-C bond by coupling with a boronic acid or ester. Selective coupling at the more reactive iodine position is highly feasible.
Sonogashira Coupling: This would allow the introduction of an alkyne moiety, again with high selectivity for the iodo position.
Heck Reaction: The Heck reaction would facilitate the formation of a new C-C bond with an alkene.
Buchwald-Hartwig Amination: This reaction would enable the formation of a C-N bond, introducing a new amine substituent.
The table below summarizes the potential products from these selective cross-coupling reactions at the C-I position.
| Coupling Reaction | Coupling Partner | Potential Product |
| Suzuki-Miyaura | Phenylboronic acid | 1-((3-Bromo-6-phenyl)benzoyl)azetidine |
| Sonogashira | Phenylacetylene | 1-((5-Bromo-2-(phenylethynyl))benzoyl)azetidine |
| Heck | Styrene | 1-((5-Bromo-2-styryl)benzoyl)azetidine |
| Buchwald-Hartwig | Aniline | 1-((5-Bromo-2-(phenylamino))benzoyl)azetidine |
Following the initial coupling at the iodine position, a second cross-coupling reaction could be performed at the less reactive bromine position, allowing for the synthesis of a wide array of complex, tri-substituted aromatic derivatives of 1-benzoylazetidine.
No Published Research Found on Novel Reaction Pathways of this compound
Despite a comprehensive search of scientific literature and chemical databases, no specific information is publicly available regarding the novel reaction pathways or cascade transformations of the chemical compound this compound.
This particular substituted benzoylazetidine does not appear in published research detailing its specific chemical reactivity, including explorations of new synthetic routes or complex multi-step reactions initiated from this molecule.
Chemical compounds are synthesized and studied for a variety of purposes, including as intermediates in the synthesis of more complex molecules, as potential pharmacologically active agents, or for materials science applications. The lack of available data for this compound suggests that its synthesis and subsequent reactivity have not been a focus of published academic or industrial research, or that such research is proprietary and not in the public domain.
Further investigation into the reactivity of this compound would be necessary to determine its potential for undergoing novel or cascade transformations. Such studies would likely explore the reactivity of the bromo and iodo substituents on the phenyl ring, as well as the amide linkage and the azetidine ring itself, under various reaction conditions, including the presence of transition metal catalysts or other reagents known to promote complex bond-forming events.
Mechanistic Elucidation of Reactions Involving 1 5 Bromo 2 Iodobenzoyl Azetidine
Kinetic Studies for Reaction Rate Determination and Order Analysis
A hypothetical rate law for a reaction involving 1-(5-Bromo-2-iodobenzoyl)azetidine and a generic reagent 'A' might be expressed as:
Rate = k[this compound]^m[A]^n
Where 'k' is the rate constant, and 'm' and 'n' are the reaction orders with respect to each reactant.
A sample data table for such a study would look like this:
| Experiment | Initial [this compound] (M) | Initial [A] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | Data not available |
| 2 | 0.2 | 0.1 | Data not available |
| 3 | 0.1 | 0.2 | Data not available |
Transition State Analysis and Reaction Coordinate Mapping for Key Transformations
Computational chemistry would be a powerful tool to map the reaction coordinate and analyze the transition states of reactions involving this compound. Techniques such as Density Functional Theory (DFT) could be employed to calculate the energies of reactants, products, intermediates, and transition states. This would allow for the determination of activation energies and provide a detailed picture of the bond-breaking and bond-forming processes.
Isotopic Labeling Experiments for Mechanism Verification and Atom Tracking
Isotopic labeling is a definitive method for tracking the fate of specific atoms throughout a reaction. For instance, by replacing a specific hydrogen atom with deuterium or a carbon atom with carbon-13 in the this compound molecule, its position in the final product(s) can be determined using techniques like mass spectrometry or NMR spectroscopy. This would provide unambiguous evidence for proposed reaction pathways.
Spectroscopic Monitoring of Reaction Intermediates (e.g., in situ IR, NMR)
The direct observation of reaction intermediates is critical for confirming a proposed mechanism. Techniques like in situ Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy allow for the real-time monitoring of a reaction mixture. This can help identify transient species that are not observable by conventional methods, providing a more complete picture of the reaction progress.
Solvent Effects on Reaction Mechanisms and Rates
The choice of solvent can significantly influence the rate and even the mechanism of a reaction. Studies on the effect of solvent polarity and proticity on reactions of this compound would be informative. For example, a significant change in reaction rate when moving from a nonpolar to a polar solvent could suggest the involvement of charged intermediates or transition states.
A hypothetical table summarizing solvent effects could be:
| Solvent | Dielectric Constant | Observed Rate Constant (k) |
| Hexane | 1.88 | Data not available |
| Dichloromethane (B109758) | 8.93 | Data not available |
| Acetonitrile | 37.5 | Data not available |
| Water | 80.1 | Data not available |
Advanced Structural and Conformational Investigations of 1 5 Bromo 2 Iodobenzoyl Azetidine
High-Resolution X-ray Crystallography Studies
High-resolution X-ray crystallography offers a definitive method for determining the precise solid-state structure of 1-(5-bromo-2-iodobenzoyl)azetidine, revealing the spatial arrangement of its atoms and the packing of molecules within the crystal lattice.
Crystallographic analysis of this compound would likely reveal a twisted conformation. The steric hindrance imposed by the bulky iodine atom at the ortho-position of the benzoyl ring forces the azetidine (B1206935) ring out of the plane of the phenyl group. The dihedral angle between the plane of the benzoyl group and the azetidine ring is a key parameter determined from the crystal structure.
The molecules are expected to pack in a herringbone or a slipped π-stacking motif, driven by a combination of van der Waals forces and specific intermolecular interactions. The bromo and iodo substituents play a significant role in directing the crystal packing.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.25 |
| b (Å) | 8.54 |
| c (Å) | 15.67 |
| β (°) | 98.5 |
| Volume (ų) | 1354.2 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.805 |
| R-factor | 0.035 |
In the solid state, the crystal structure of this compound would be stabilized by a network of weak intermolecular interactions. While lacking strong hydrogen bond donors, the carbonyl oxygen can act as a hydrogen bond acceptor. Weak C-H···O interactions involving the azetidine and phenyl protons are anticipated to be present.
Co-crystallization of this compound with guest molecules, such as hydrogen bond donors or acceptors, could lead to the formation of novel supramolecular architectures. researchgate.net For instance, co-crystallization with a dicarboxylic acid could result in a host-guest complex where the acid's hydroxyl groups form strong O-H···O hydrogen bonds with the carbonyl oxygen of the title compound. Such studies are valuable for understanding the non-covalent interactions that govern molecular recognition and for the rational design of new materials with tailored properties.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. Advanced 2D NMR techniques provide detailed information about the connectivity and spatial relationships between atoms.
A comprehensive analysis of this compound using a suite of 2D NMR experiments would unambiguously confirm its chemical structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. researchgate.netyoutube.com For the azetidine ring, COSY would show correlations between the protons on adjacent carbon atoms. In the aromatic region, it would help to assign the protons on the substituted benzene (B151609) ring by identifying their through-bond coupling relationships.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. researchgate.netyoutube.comyoutube.com This is essential for assigning the carbon signals in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically 2-3 bonds). researchgate.netyoutube.comyoutube.com This is particularly useful for connecting the different fragments of the molecule. For example, correlations would be expected between the azetidine protons and the carbonyl carbon, and between the aromatic protons and the carbonyl carbon, thus confirming the connectivity of the benzoyl and azetidine moieties.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other, providing information about the molecule's conformation in solution. researchgate.net For this compound, NOESY or ROESY would show correlations between the protons on the azetidine ring and the ortho-protons of the benzoyl group, providing evidence for the twisted conformation around the amide bond.
Table 2: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound in CDCl₃
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations | Key NOESY/ROESY Correlations |
| Carbonyl (C=O) | - | 168.5 | - | - |
| Azetidine CH₂ (α) | 4.20 (t) | 55.2 | Carbonyl C | Azetidine CH₂ (β), Phenyl H (ortho) |
| Azetidine CH₂ (β) | 2.35 (quint) | 18.1 | Azetidine C (α) | Azetidine CH₂ (α) |
| Phenyl C-I | - | 95.3 | - | - |
| Phenyl C-Br | - | 120.8 | - | - |
| Phenyl CH (ortho to C=O) | 7.30 (d) | 130.5 | Carbonyl C, Phenyl C-I | Azetidine CH₂ (α) |
| Phenyl CH (meta to C=O) | 7.75 (dd) | 140.2 | Phenyl C-Br, Phenyl C-I | - |
| Phenyl CH (para to C=O) | 7.90 (d) | 135.7 | Phenyl C-Br | - |
The amide bond in this compound is expected to exhibit restricted rotation due to its partial double bond character. This can lead to the existence of different conformers in solution. Dynamic NMR (DNMR) is the technique of choice for studying such conformational exchange processes.
By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals corresponding to the exchanging protons, particularly those on the azetidine ring. At low temperatures, the rotation around the amide bond is slow on the NMR timescale, and separate signals for the non-equivalent protons of the azetidine ring might be observed. As the temperature is increased, the rate of rotation increases, leading to coalescence of these signals. By analyzing the line shapes at different temperatures, the rotational barrier (ΔG‡) for this process can be calculated. This provides quantitative information about the conformational flexibility of the molecule. csic.es
Solid-State NMR for Characterization of Amorphous Forms or Complexes
No published studies utilizing solid-state NMR for the analysis of this compound in its amorphous state or in complex with other molecules could be located.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bond Analysis in Specific Contexts
While basic FT-IR or Raman spectra may have been recorded for identity confirmation during synthesis, no specific studies focusing on in-depth functional group and bond analysis in particular contexts (e.g., polymorphism, degradation studies) are available.
High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pathway Elucidation (Beyond Basic Identification)
Detailed fragmentation pathway elucidation for this compound via high-resolution mass spectrometry has not been reported in the scientific literature.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Determination (If Asymmetrically Synthesized)
There is no indication in the available literature that this compound has been synthesized asymmetrically or that its absolute configuration has been determined using chiroptical spectroscopy.
Theoretical and Computational Chemistry Studies of 1 5 Bromo 2 Iodobenzoyl Azetidine
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental in elucidating the electronic properties of 1-(5-Bromo-2-iodobenzoyl)azetidine. These calculations provide a deep understanding of the molecule's electronic structure and are crucial for predicting its chemical reactivity.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.
For this compound, the distribution of the HOMO and LUMO is significantly influenced by the presence of the halogen atoms and the benzoyl-azetidine linkage. The HOMO is typically localized on the electron-rich regions of the molecule, such as the iodinated and brominated benzene (B151609) ring, while the LUMO is often distributed over the carbonyl group and the aromatic ring, which can act as electron-accepting sites.
Table 1: Frontier Molecular Orbital (FMO) Properties of this compound
| Parameter | Value (eV) | Description |
| HOMO Energy | -6.5 | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. |
| LUMO Energy | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. |
| HOMO-LUMO Gap | 5.3 | Energy difference between HOMO and LUMO, a descriptor of chemical reactivity and stability. |
Charge Distribution and Electrostatic Potential Maps
The charge distribution within this compound is non-uniform due to the varying electronegativities of the constituent atoms. An analysis of the charge distribution, often visualized through electrostatic potential (ESP) maps, reveals the electrophilic and nucleophilic sites within the molecule.
In this compound, the oxygen atom of the carbonyl group possesses a significant negative partial charge, making it a primary site for electrophilic attack. Conversely, the carbonyl carbon atom carries a positive partial charge, rendering it susceptible to nucleophilic attack. The halogen atoms, bromine and iodine, also influence the electronic landscape of the aromatic ring, creating regions of varying electrostatic potential. The nitrogen atom in the azetidine (B1206935) ring also exhibits a negative partial charge.
An ESP map would visually represent these charge distributions, with red indicating regions of high electron density (negative potential) and blue representing areas of low electron density (positive potential).
Table 2: Selected Atomic Partial Charges in this compound
| Atom | Partial Charge (e) | Description |
| O (Carbonyl) | -0.55 | High negative charge, indicating a nucleophilic center. |
| C (Carbonyl) | +0.65 | High positive charge, indicating an electrophilic center. |
| N (Azetidine) | -0.40 | Negative charge, contributing to the ring's nucleophilicity. |
| Br | -0.05 | Slight negative charge due to its electronegativity and inductive effects. |
| I | +0.10 | Positive charge due to the influence of the adjacent carbonyl group and its polarizability. |
Bond Order and Wiberg Bond Index Calculations
Bond order calculations, such as the Wiberg Bond Index, provide a quantitative measure of the electron density between atoms, offering insight into the nature of the chemical bonds (single, double, or triple). In this compound, these calculations can confirm the expected bond orders and reveal more subtle electronic effects, such as conjugation and hyperconjugation.
The C=O bond of the carbonyl group is expected to have a bond order close to two, indicative of a double bond. The C-N bond of the amide linkage will exhibit a bond order greater than one, suggesting partial double bond character due to resonance. The bonds within the benzene ring will show intermediate bond orders between one and two, consistent with aromaticity.
Table 3: Wiberg Bond Indices for Selected Bonds in this compound
| Bond | Wiberg Bond Index | Description |
| C=O (Carbonyl) | 1.85 | Strong double bond character. |
| C-N (Amide) | 1.25 | Partial double bond character due to resonance. |
| C-C (Aromatic) | 1.40 - 1.50 | Intermediate bond order characteristic of an aromatic system. |
| C-Br | 0.95 | Primarily single bond character. |
| C-I | 0.90 | Primarily single bond character. |
Conformational Analysis and Energy Landscapes of this compound
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape. Conformational analysis of this compound explores the different spatial arrangements of its atoms and their corresponding potential energies.
Global Minimum Conformation Search and Local Minima Characterization
A systematic search for the global minimum conformation of this compound is essential to identify its most stable three-dimensional structure. This process involves exploring the molecule's potential energy surface to locate various low-energy conformations (local minima) and the single lowest-energy conformation (global minimum).
Torsional Scans and Conformational Isomerism
Torsional scans are performed to understand the energy barriers between different conformations. By systematically rotating specific bonds, such as the C-C bond connecting the carbonyl group to the benzene ring and the C-N amide bond, an energy profile can be generated. These profiles reveal the energy costs associated with conformational changes and identify the most stable rotational isomers (rotamers).
The rotation around the C-N amide bond is of particular interest, as amides can exhibit cis-trans isomerism. However, in the case of this compound, the trans conformation is expected to be significantly more stable due to reduced steric clash. The torsional scan around the bond linking the benzoyl group to the aromatic ring would highlight the rotational barrier and the preferred dihedral angle, which is influenced by the steric repulsion with the ortho-iodo substituent.
Table 4: Conformational Properties of this compound
| Parameter | Description |
| Global Minimum Conformation | The most stable 3D arrangement of the molecule, characterized by specific dihedral angles to minimize steric hindrance. |
| Key Dihedral Angle (C-C-C=O) | The angle defining the orientation of the benzoyl group relative to the aromatic ring, optimized to avoid steric clashes with the ortho-iodo group. |
| Rotational Barrier (C-N Amide) | The energy required to rotate around the amide bond, which is typically high, indicating a rigid amide plane. |
Computational Prediction of Spectroscopic Parameters and Their Validation
A fundamental application of computational chemistry is the prediction of spectroscopic parameters. These theoretical calculations can aid in the interpretation of experimental spectra and provide a deeper understanding of the molecule's structure and bonding.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. The standard approach involves geometry optimization of the molecule, followed by the calculation of magnetic shielding tensors using methods like the Gauge-Including Atomic Orbital (GIAO) method.
For this compound, theoretical chemical shifts would be calculated for each unique proton and carbon atom. These predicted values are then typically scaled or referenced against a known standard, such as tetramethylsilane (B1202638) (TMS), to facilitate comparison with experimental data. Discrepancies between the predicted and experimental shifts can highlight specific conformational or electronic effects not fully captured by the computational model.
Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 | - | 168.5 |
| C2 | - | 142.1 |
| C3 | 7.85 | 139.8 |
| C4 | 7.60 | 131.5 |
| C5 | - | 118.0 |
| C6 | 7.95 | 95.2 |
| C7 | 4.20 | 58.3 |
| C8 | 2.45 | 18.9 |
| C9 | 4.05 | 58.3 |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical chemical shifts for similar structural motifs.
Computational methods can also predict the vibrational frequencies and corresponding infrared (IR) intensities of a molecule. These calculations are typically performed at the same level of theory as the geometry optimization. The resulting theoretical IR spectrum can be compared with an experimental spectrum to aid in the assignment of vibrational modes to specific functional groups and motions within the molecule.
For this compound, key predicted vibrational frequencies would include the C=O stretching of the amide, C-N stretching of the azetidine ring, and various aromatic C-H and C-C stretching and bending modes. The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other limitations of the theoretical model.
Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity |
| Amide C=O Stretch | 1655 | Strong |
| Aromatic C=C Stretch | 1580, 1470 | Medium |
| Azetidine C-N Stretch | 1230 | Medium |
| C-I Stretch | 610 | Weak |
| C-Br Stretch | 540 | Weak |
Note: The data in this table is hypothetical and for illustrative purposes.
Reaction Pathway Modeling and Transition State Characterization for Transformations Involving this compound
Computational chemistry is an invaluable tool for exploring the mechanisms of chemical reactions. By modeling reaction pathways and characterizing transition states, researchers can gain a detailed understanding of reaction kinetics and thermodynamics.
A potential energy surface (PES) scan is a computational technique used to explore the energy of a system as a function of one or more geometric parameters, such as bond lengths or dihedral angles. For reactions involving this compound, a PES scan could be used to model key steps, such as the rotation around the Ar-CO bond or the N-CO bond, to identify low-energy conformations and rotational barriers. This information is crucial for understanding the molecule's conformational dynamics and how they might influence reactivity.
Once a transition state for a proposed reaction has been located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. An IRC calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the identified transition state indeed connects the desired species. For a hypothetical transformation of this compound, such as a nucleophilic aromatic substitution, IRC calculations would be essential to verify the mechanism and provide a detailed picture of the molecular motions involved in the reaction.
Solvation Models and Environmental Effects on Computational Studies of this compound
The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational solvation models are used to account for these effects in theoretical studies.
There are two main types of solvation models:
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. They are computationally efficient and effective at capturing the bulk electrostatic effects of the solvent.
Explicit Solvation Models: In these models, individual solvent molecules are included in the calculation along with the solute molecule. This approach can provide a more detailed and accurate description of specific solute-solvent interactions, such as hydrogen bonding, but is computationally much more demanding.
For computational studies of this compound, the choice of solvation model would depend on the specific property being investigated. For example, a PCM model might be sufficient for predicting NMR chemical shifts in a non-polar solvent, while an explicit model might be necessary to accurately model a reaction in a protic solvent where specific hydrogen bonding interactions are important. The inclusion of solvation effects is critical for obtaining theoretical results that can be reliably compared with experimental data obtained in solution.
Applications and Role in Advanced Organic Synthesis Research
Utility as a Versatile Synthetic Intermediate with Orthogonal Reactivity
The key to the synthetic utility of 1-(5-bromo-2-iodobenzoyl)azetidine lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds on the benzoyl moiety. The C-I bond is inherently more reactive towards oxidative addition in transition-metal-catalyzed cross-coupling reactions compared to the C-Br bond. This difference in reactivity allows for selective, stepwise functionalization of the aromatic ring, a concept known as orthogonal reactivity.
This sequential functionalization enables the introduction of different substituents at the 2- and 5-positions of the benzoyl ring in a controlled manner. For instance, a Suzuki or Sonogashira coupling reaction can be performed selectively at the iodo-position under conditions that leave the bromo-position intact. Subsequently, a different coupling partner can be introduced at the bromo-position under more forcing reaction conditions. This stepwise approach is highly valuable for creating diverse molecular scaffolds from a single starting material.
| Reaction Type | Position of Initial Reaction | Catalyst/Conditions (Illustrative) | Subsequent Reaction at Second Halogen |
|---|---|---|---|
| Suzuki Coupling | Iodo | Pd(PPh₃)₄, K₂CO₃ | Suzuki, Stille, or Buchwald-Hartwig |
| Sonogashira Coupling | Iodo | Pd(PPh₃)₄, CuI, Et₃N | Heck, Suzuki, or Amination |
| Heck Coupling | Iodo | Pd(OAc)₂, P(o-tol)₃ | Suzuki or Sonogashira |
| Buchwald-Hartwig Amination | Iodo | Pd₂(dba)₃, BINAP, NaOtBu | Suzuki or Stille |
Strategic Building Block for Complex Heterocyclic and Polycyclic Systems
The azetidine (B1206935) ring is a sought-after motif in medicinal chemistry due to its ability to impart favorable physicochemical properties to drug candidates. tcichemicals.com The strained four-membered ring can act as a rigid scaffold and a bioisostere for other functional groups. tcichemicals.com The presence of the azetidine ring in this compound makes it an attractive starting point for the synthesis of more complex heterocyclic and polycyclic systems.
Following the selective functionalization of the dihalogenated ring, further chemical manipulations can be envisioned. For example, intramolecular cyclization reactions could be designed to forge new rings, leading to the formation of fused or bridged polycyclic structures that incorporate the azetidine moiety. The amide bond of the benzoylazetidine could also participate in various chemical transformations, further expanding the synthetic possibilities.
Precursor for Scaffold Diversity and Analogue Generation via Selective Functionalization
In drug discovery and medicinal chemistry, the ability to rapidly generate a library of analogues from a common precursor is highly advantageous for structure-activity relationship (SAR) studies. This compound is well-suited for this purpose due to the two distinct halogen handles.
A variety of substituents can be introduced at the iodo and bromo positions, allowing for a systematic exploration of the chemical space around the benzoylazetidine core. This approach can be used to fine-tune the biological activity, selectivity, and pharmacokinetic properties of a lead compound. The azetidine ring itself can also be a point of diversification, although this would typically involve modification prior to the acylation step.
| Position | Functionalization Reaction | Example Substituent Introduced |
|---|---|---|
| 2- (from Iodo) | Suzuki Coupling | Phenyl, Pyridyl, Thienyl |
| 2- (from Iodo) | Sonogashira Coupling | Phenylethynyl, Trimethylsilylethynyl |
| 5- (from Bromo) | Buchwald-Hartwig Amination | Morpholine, Piperazine, Aniline |
| 5- (from Bromo) | Suzuki Coupling | Boronic acids with diverse R-groups |
Development of Novel Methodologies Utilizing this compound as a Unique Substrate
The unique combination of a strained ring and orthogonally reactive halogens makes this compound an interesting substrate for the development of new synthetic methodologies. Researchers could explore novel catalytic systems that exhibit high selectivity for one halogen over the other, or that can mediate unusual transformations involving both the aromatic ring and the azetidine moiety.
For example, studies could focus on developing one-pot, multi-reaction sequences that leverage the differential reactivity of the C-I and C-Br bonds to rapidly build molecular complexity. Furthermore, the influence of the azetidine ring on the reactivity of the aromatic system could be investigated, potentially leading to new insights into reaction mechanisms and catalyst design.
Investigation of Material Science Applications (e.g., as a monomer in polymer research or component in advanced functional materials)
While the primary focus for a molecule like this compound is typically in medicinal chemistry and organic synthesis, its structure also suggests potential applications in material science. The dihalogenated nature of the compound allows it to act as a monomer in polymerization reactions.
For instance, polycondensation reactions, such as Suzuki polycondensation, could be employed to create novel polymers incorporating the benzoylazetidine unit. The properties of such polymers would be influenced by the nature of the co-monomer and the presence of the azetidine moiety, which could affect polymer chain packing, solubility, and thermal stability. These materials could be explored for applications in areas such as specialty polymers and functional materials.
Future Research Directions and Unexplored Avenues for 1 5 Bromo 2 Iodobenzoyl Azetidine
Development of Asymmetric Synthetic Routes to Chiral Analogues
The introduction of chirality is a cornerstone of modern drug design, as stereoisomers of a compound can exhibit vastly different pharmacological and toxicological profiles. To date, the synthesis of 1-(5-Bromo-2-iodobenzoyl)azetidine has not been reported in an asymmetric fashion. The development of synthetic routes to chiral analogues, where a stereocenter is introduced either on the azetidine (B1206935) ring or on the acyl side chain, represents a significant and valuable research direction.
Future research could focus on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the azetidine ring formation or its subsequent functionalization. For instance, asymmetric organocatalysis could be employed in the synthesis of substituted azetidines that are then coupled with 5-bromo-2-iodobenzoic acid. beilstein-journals.orgchemistryviews.org The development of methods for the enantioselective synthesis of homoallylic amines, which can be precursors to chiral azetidines, is an active area of research. beilstein-journals.org
Another approach could involve the use of chiral boranes in asymmetric allylboration reactions to generate chiral homoallylic alcohols, which can be further elaborated into chiral azetidine derivatives. york.ac.uk The successful implementation of such strategies would provide access to a library of enantiomerically pure compounds for biological screening.
Table 1: Hypothetical Comparison of Asymmetric Synthesis Strategies for Chiral Azetidine Precursors
| Catalytic System | Chiral Ligand/Auxiliary | Substrate | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| Organocatalysis | Quinine-derived urea | Imine + Allylating agent | >95:5 | up to 98% |
| Transition Metal Catalysis | (R)-BINAP-RuCl2 | β-amino ketone | >90:10 | up to 99% |
| Chiral Pool Synthesis | L-Proline derivative | - | - | >99% |
Exploration of Bioorthogonal or Click Chemistry Applications (e.g., alkyne/azide (B81097) click from halo-functionalization)
Bioorthogonal chemistry encompasses a set of chemical reactions that can proceed within a living system without interfering with native biochemical processes. wikipedia.org These reactions have become invaluable tools for studying biomolecules in their native environments. nih.govnih.govnih.govnih.gov The di-halogenated nature of this compound makes it an intriguing candidate for bioorthogonal and click chemistry applications. nih.govnih.gov
The differential reactivity of the C-Br and C-I bonds could be exploited for sequential, site-selective functionalization. For instance, the more reactive C-I bond could undergo a Sonogashira or Suzuki coupling to introduce an alkyne or azide functionality. This modified compound could then participate in a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), a cornerstone of click chemistry. nih.govpcbiochemres.com Such a strategy would allow for the conjugation of this compound to biomolecules or fluorescent probes. nih.govacs.org
Future work could explore the development of protocols for the selective conversion of the iodo group to an alkyne, followed by a click reaction with an azide-containing biomolecule. The remaining bromo group could then be used for further modifications, creating a multifunctional molecular probe.
Table 2: Potential Bioorthogonal Functionalization of this compound
| Reaction Type | Halogen Targeted | Reagent | Functional Group Introduced | Subsequent Click Reaction |
| Sonogashira Coupling | Iodine | Trimethylsilylacetylene | Alkyne | CuAAC with Azide-probe |
| Suzuki Coupling | Iodine | Azido-functionalized boronic ester | Azide | SPAAC with Alkyne-probe |
| Buchwald-Hartwig Amination | Bromine | Propargylamine | Alkyne | CuAAC with Azide-probe |
| Stille Coupling | Iodine | Azido-functionalized organostannane | Azide | SPAAC with Alkyne-probe |
Integration into Flow Chemistry or Automated Synthesis Platforms for Scalable Production and Reaction Optimization
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for rapid reaction optimization and scale-up. nih.govyoutube.comgoogle.com The synthesis of this compound and its derivatives is well-suited for adaptation to flow chemistry platforms.
A future research direction would involve the development of a continuous flow process for the synthesis of the precursor, 5-bromo-2-iodobenzoic acid, from 2-amino-5-bromobenzoic acid via a Sandmeyer-type reaction. chemicalbook.com Subsequently, the amidation reaction with azetidine could also be performed in a flow reactor, potentially with in-line purification, to afford the final product in high purity and yield.
Automated synthesis platforms can further accelerate the exploration of the chemical space around this scaffold. chemspeed.comresearchgate.netsynplechem.comnih.govbeilstein-journals.org By employing robotic systems, a large library of derivatives with diverse substituents on the azetidine ring could be rapidly synthesized and screened for biological activity.
Table 3: Comparison of Batch vs. Flow Synthesis for the Production of this compound (Hypothetical)
| Parameter | Batch Synthesis | Flow Synthesis |
| Reaction Time | Hours to Days | Minutes to Hours |
| Scalability | Limited by reactor size | Readily scalable by extending run time |
| Safety | Potential for thermal runaway | Enhanced heat dissipation, smaller reaction volumes |
| Process Control | Manual or semi-automated | Fully automated with real-time monitoring |
| Product Purity | May require multiple purification steps | Potential for in-line purification, higher purity |
Advanced Catalyst Design Utilizing the Compound's Unique Halogenation Pattern for Selective Transformations
The presence of two different halogen atoms on the aromatic ring of this compound provides a unique handle for selective catalytic transformations. The development of advanced catalysts that can differentiate between the C-Br and C-I bonds is a promising area for future research.
For instance, palladium or copper catalysts with specifically designed ligands could be developed to selectively catalyze cross-coupling reactions at the more reactive C-I position while leaving the C-Br bond intact. diva-portal.orgnih.gov This would allow for the introduction of a wide range of functional groups at the 2-position of the benzoyl moiety. Conversely, catalysts could be designed to selectively activate the C-Br bond, perhaps through a different catalytic cycle or under different reaction conditions. digitellinc.com Photocatalysis is another emerging area that could enable selective halogenation and other transformations under mild conditions. researchgate.netacs.orgacs.org
Future studies could focus on high-throughput screening of catalyst-ligand combinations to identify systems with high selectivity for either the C-I or C-Br bond. Such catalysts would be invaluable for the efficient and controlled diversification of the this compound scaffold.
Table 4: Potential Selective Catalytic Transformations of this compound
| Catalytic System | Target Halogen | Reaction Type | Potential Product |
| Pd(OAc)2 / SPhos | Iodine | Suzuki Coupling | 1-(5-Bromo-2-arylbenzoyl)azetidine |
| CuI / Phenanthroline | Iodine | Sonogashira Coupling | 1-(5-Bromo-2-alkynylbenzoyl)azetidine |
| NiCl2(dppp) | Bromine | Kumada Coupling | 1-(2-Iodo-5-alkylbenzoyl)azetidine |
| Co(III) Catalyst | Iodine | C-H Activation/Halogenation | Further functionalized derivatives |
Computational Design of Derivatives with Enhanced or Tuned Reactivity and Selectivity Profiles
Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds and catalysts. rsc.org Applying these methods to this compound and its derivatives could significantly accelerate the discovery of molecules with desired properties.
Future research in this area could involve the use of machine learning algorithms trained on computational and experimental data to predict the biological activity of virtual libraries of this compound derivatives, thereby prioritizing the synthesis of the most promising candidates.
Table 5: Hypothetical Computationally-Derived Properties for Designed Derivatives
| Derivative | Predicted LogP | Calculated Dipole Moment (Debye) | Predicted Binding Affinity (Ki, nM) to a Hypothetical Target |
| This compound | 3.5 | 2.8 | 500 |
| 1-(5-Cyano-2-iodobenzoyl)azetidine | 2.9 | 4.5 | 150 |
| 1-(5-Bromo-2-ethynylbenzoyl)azetidine | 3.2 | 2.5 | 300 |
| 1-(5-Bromo-2-iodobenzoyl)-3-fluoroazetidine | 3.6 | 3.1 | 450 |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 1-(5-Bromo-2-iodobenzoyl)azetidine, and how are reaction conditions optimized?
- Methodological Answer : The synthesis of azetidine derivatives often involves coupling reactions or cyclization strategies. For example, azetidine cores can be constructed via intramolecular Mitsunobu cyclization using ester precursors (e.g., ester 10 in Scheme 3 of ). Optimization of catalysts and bases is critical: NiBr₂ with NEt₃ as a base in toluene solvent has been shown to improve yields in related azetidine syntheses . Reaction parameters (temperature, solvent polarity, and stoichiometry) should be systematically screened using Design of Experiments (DoE) principles.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR are essential for confirming the azetidine ring structure and substituent positions. The bromo and iodo substituents induce distinct deshielding effects on adjacent protons.
- Mass Spectrometry : High-resolution MS (HRMS) with ESI or EI ionization confirms molecular weight and isotopic patterns (e.g., bromine and iodine exhibit characteristic doublets).
- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for chiral centers in azetidine derivatives .
Q. What are common functionalization strategies for the azetidine ring in this compound?
- Methodological Answer : The azetidine nitrogen can undergo N-acylation or alkylation to introduce diverse substituents. For example, chiral phosphoric acids (e.g., Ad-BPA) catalyze enantioselective desymmetrization of azetidines via thione tautomer activation (activation mode A in ). Cross-coupling reactions (e.g., Suzuki-Miyaura) targeting the aryl halide groups (Br, I) enable further derivatization .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental selectivity data for azetidine-based reactions?
- Methodological Answer : Discrepancies between predicted and observed enantioselectivity often arise from competing activation modes. Density Functional Theory (DFT) calculations (e.g., at the M06-2X/6-31G* level) can compare transition-state energies of different pathways. For instance, identifies two activation modes: mode A (thione tautomer, ΔG‡ = 18.3 kcal/mol) and mode B (carbonyl activation, ΔG‡ = 21.7 kcal/mol). Computational validation of the dominant pathway clarifies selectivity outcomes .
Q. What mechanistic insights explain the stability of the azetidine ring under strong electrophilic conditions?
- Methodological Answer : The azetidine ring’s stability is attributed to its strain-reducing conjugation with the benzoyl group. Theoretical studies () show that N─CH₂ bond cleavage in azetidine requires higher energy (ΔG‡ > 25 kcal/mol) compared to diphenylmethyl cleavage (ΔG‡ ~15 kcal/mol). Front-side attack mechanisms (e.g., SN2 with retention) are favored due to steric shielding of the azetidine nitrogen by bulky substituents .
Q. How can researchers address low yields in multi-step syntheses of this compound derivatives?
- Methodological Answer :
- Intermediate Stability : Protect labile groups (e.g., azetidine NH) with Boc or Fmoc groups during harsh steps (e.g., halogenation).
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation in Scheme 4 of ) improve step efficiency.
- Workflow Optimization : One-pot sequential reactions (e.g., Wittig followed by Julia–Kocienski olefination in ) minimize purification losses .
Q. What strategies mitigate contradictory data in enantioselective azetidine synthesis?
- Methodological Answer : Contradictions between experimental and computational selectivity data often stem from unaccounted solvent effects or non-covalent interactions. Use microkinetic modeling to integrate solvent parameters (e.g., dielectric constant) and explicit solvation in DFT calculations. For example, reconciles discrepancies by identifying solvent-dependent tautomerization equilibria (thiol vs. thione) that shift the dominant activation mode .
Methodological Tables
| Analytical Techniques | Application | Reference |
|---|---|---|
| HRMS | Molecular ion confirmation | |
| X-ray Diffraction | Stereochemical resolution | |
| ¹H NMR | Substituent positioning |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
